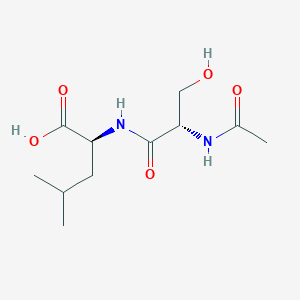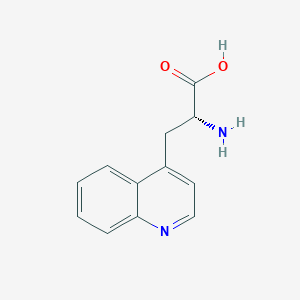![molecular formula C18H13Cl B12519826 1-[2-(4-Chlorophenyl)ethenyl]azulene CAS No. 652142-04-6](/img/structure/B12519826.png)
1-[2-(4-Chlorophenyl)ethenyl]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chlorophenyl)ethenyl]azulene is a chemical compound known for its unique structure, which combines the azulene and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: Azulene and 4-chlorobenzaldehyde.
Reaction: The reaction is carried out using a Wittig reaction, where a phosphonium ylide reacts with 4-chlorobenzaldehyde to form the desired ethenyl linkage.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, introducing various substituents like nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration, and alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted azulene.
Substitution: Nitro, sulfonyl, or alkyl-substituted azulene derivatives.
科学的研究の応用
1-[2-(4-Chlorophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its unique color properties.
作用機序
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]azulene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications.
類似化合物との比較
1-[2-(4-Bromophenyl)ethenyl]azulene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Methylphenyl)ethenyl]azulene: Contains a methyl group instead of chlorine.
1-[2-(4-Nitrophenyl)ethenyl]azulene: Contains a nitro group instead of chlorine.
Uniqueness: 1-[2-(4-Chlorophenyl)ethenyl]azulene is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The combination of azulene and chlorophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
652142-04-6 |
|---|---|
分子式 |
C18H13Cl |
分子量 |
264.7 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
InChIキー |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


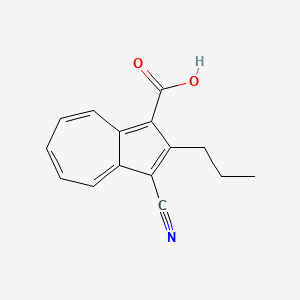
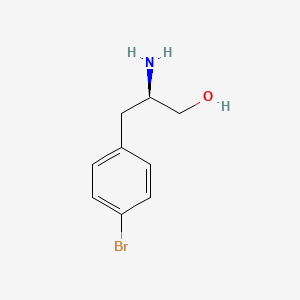
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
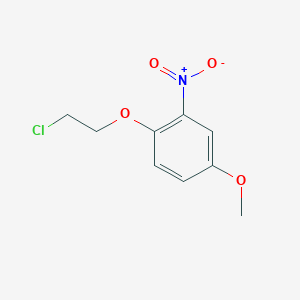
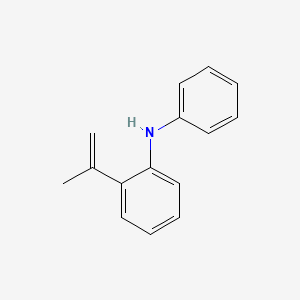
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
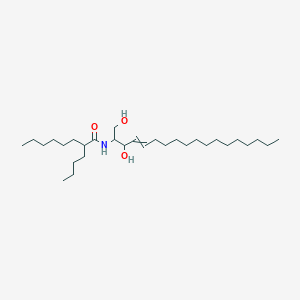
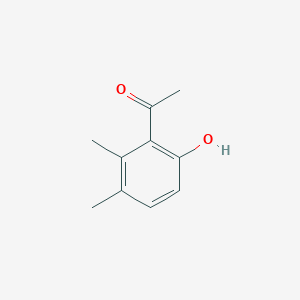
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
